molecular formula C34H30N4O6 B12446979 2-(2-methoxyphenoxy)-N-[4-[2-[4-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]pyrimidin-5-yl]phenyl]acetamide CAS No. 5838-04-0

2-(2-methoxyphenoxy)-N-[4-[2-[4-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]pyrimidin-5-yl]phenyl]acetamide

Cat. No.: B12446979
CAS No.: 5838-04-0
M. Wt: 590.6 g/mol
InChI Key: ZIZPTWQTHQNRAV-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-[4-[2-[4-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]pyrimidin-5-yl]phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes methoxyphenoxy groups and a pyrimidinylphenylacetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-[4-[2-[4-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]pyrimidin-5-yl]phenyl]acetamide typically involves multiple steps. The process begins with the preparation of intermediate compounds, such as 2-methoxyphenol and 2-methoxyphenyl isocyanate . These intermediates undergo various reactions, including acylation and amination, to form the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-[4-[2-[4-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]pyrimidin-5-yl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-[4-[2-[4-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]pyrimidin-5-yl]phenyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe for studying enzyme interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[4-[2-[4-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]pyrimidin-5-yl]phenyl]acetamide involves its interaction with specific molecular targets. The methoxyphenoxy groups and the pyrimidinylphenylacetamide backbone may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methoxyphenoxy)-N-[4-[2-[4-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]pyrimidin-5-yl]phenyl]acetamide is unique due to its complex structure, which allows for diverse chemical reactivity and potential applications

Properties

CAS No.

5838-04-0

Molecular Formula

C34H30N4O6

Molecular Weight

590.6 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[4-[2-[4-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]pyrimidin-5-yl]phenyl]acetamide

InChI

InChI=1S/C34H30N4O6/c1-41-28-7-3-5-9-30(28)43-21-32(39)37-26-15-11-23(12-16-26)25-19-35-34(36-20-25)24-13-17-27(18-14-24)38-33(40)22-44-31-10-6-4-8-29(31)42-2/h3-20H,21-22H2,1-2H3,(H,37,39)(H,38,40)

InChI Key

ZIZPTWQTHQNRAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C3=CN=C(N=C3)C4=CC=C(C=C4)NC(=O)COC5=CC=CC=C5OC

Origin of Product

United States

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